
2,4-Pentanedione, 1-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-2-benzofuranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 1-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-2-benzofuranyl)- is a complex organic compound with the molecular formula C17H18O6 and a molecular weight of 318.3212 . This compound is known for its unique structure, which includes a benzofuran ring substituted with acetyl, dihydroxy, and dimethyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 1-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-2-benzofuranyl)- typically involves multi-step organic reactions. One common method includes the reaction of 7-acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran with 2,4-pentanedione under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 1-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-2-benzofuranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2,4-Pentanedione, 1-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-2-benzofuranyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antioxidant properties, is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 1-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-2-benzofuranyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dihydroxy groups may participate in hydrogen bonding, while the acetyl and dimethyl groups can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A simpler analog without the benzofuran ring.
Acetylacetone: Another diketone with similar reactivity but different structural features.
Quinones: Compounds with similar oxidation states and reactivity.
Uniqueness
The uniqueness of 2,4-Pentanedione, 1-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-2-benzofuranyl)- lies in its complex structure, which combines multiple functional groups and a benzofuran ring. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
21402-79-9 |
|---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
1-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-1-benzofuran-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C17H18O6/c1-7(18)5-11(20)6-12-8(2)13-15(21)9(3)16(22)14(10(4)19)17(13)23-12/h21-22H,5-6H2,1-4H3 |
InChI Key |
BLYIQXWINBIBSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=C(C(=C2C(=O)C)O)C)O)CC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




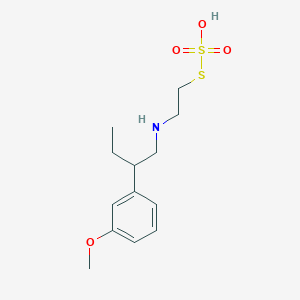
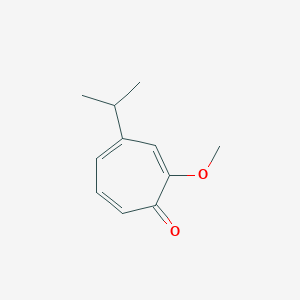

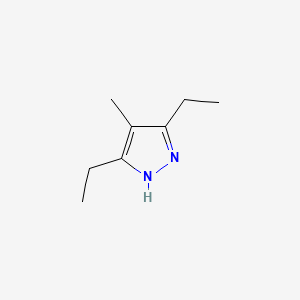
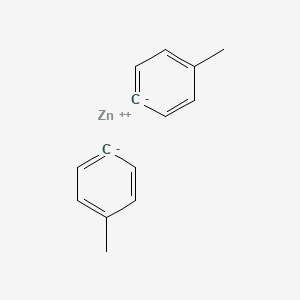
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)

![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
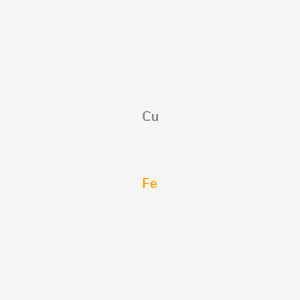

![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)
